molecular formula C14H10O7 B1669105 Citromycetin CAS No. 478-60-4

Citromycetin

Cat. No. B1669105
CAS RN: 478-60-4
M. Wt: 290.22 g/mol
InChI Key: PKEPGKZPVDAVKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The total synthesis of citromycetin was achieved by a route involving oxidation of a propenyl group and demethylation of a methoxy group in the pyranobenzopyranone .


Molecular Structure Analysis

Citromycetin contains a total of 33 bonds; 23 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aliphatic), 1 hydroxyl group, 2 aromatic hydroxyls, 1 ether (aliphatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .


Physical And Chemical Properties Analysis

Citromycetin has a density of 1.7±0.1 g/cm3, a boiling point of 669.1±55.0 °C at 760 mmHg, and a flash point of 260.9±25.0 °C. It has 7 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Biogenetic Synthesis Citromycetin has been a focus of study in the field of biogenetic-type total synthesis. Researchers Yamauchi, Katayama, and Watanabe (1985) achieved the total synthesis of citromycetin by oxidizing a propenyl group and demethylating a methoxy group in pyranobenzopyranone, synthesized via regioselective cyclization of enedione. This study highlights the synthetic pathways and chemical transformations involved in producing citromycetin (Yamauchi, Katayama, & Watanabe, 1985).

Biosynthesis in Penicillium frequentans The biosynthesis of citromycetin in Penicillium frequentans was investigated by Evans and Staunton (1988). Their study used 13C- and 14C-labelled precursors to demonstrate that citromycetin incorporates seven intact acetate units, aligning with polyketide biosynthesis. This research provides insight into the natural production process of citromycetin and its metabolic pathways in fungi (Evans & Staunton, 1988).

Biomimetic Total Synthesis Yamauchi, Katayama, and Watanabe (1987) described a biomimetic total synthesis of citromycetin. Their approach involved regioselective cyclization of enetrione to yield chloromethylpyrone. Further oxidation and demethylation processes yielded citromycetin, illustrating another synthetic route for this compound (Yamauchi, Katayama, & Watanabe, 1987).

Identification of Citromycetin Analogs Tian et al. (2015) isolated a new citromycetin analogue, ascomycotin A, along with other compounds from Ascomycota sp. isolated from the deep sea. This study expands the knowledge of citromycetin analogs and their potential applications, highlighting the diversity of citromycetin-related compounds in different fungal species (Tian et al., 2015).

Isolation and Structural Elucidation The work of Demetriadou, Laue, Leeper, and Staunton (1988) focused on isolating and characterizing polivione, a potential precursor of citromycetin from Penicillium frequentans. Their study used advanced spectroscopic methods for structure elucidation, contributing to the understanding of citromycetin's chemical structure and its related compounds (Demetriadou et al., 1988)

Synthesis of Citromycetin Skeleton Yamauchi, Katayama, Nakashita, and Watanabe (1984) reported the synthesis of the basic skeleton in citromycetin, 2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one. This study provides fundamental insights into the structural aspects of citromycetin and its synthetic accessibility, which is crucial for its potential applications in various scientific fields (Yamauchi, Katayama, Nakashita, & Watanabe, 1984).

Antibacterial Activities of Citromycetin and Analogs Jouda et al. (2014) isolated citromycetin from an endophytic fungus and tested its antibacterial efficacy against various bacterial strains. This study underscores the potential of citromycetin and its derivatives in developing new antibacterial agents (Jouda et al., 2014).

Marine-Derived Fungal Metabolites Involving Citromycetin Ha et al. (2020) explored the anti-inflammatory effects and protein tyrosine phosphatase 1B inhibitory activities of metabolites from the Antarctic marine-derived fungal strain Penicillium glabrum, including a new citromycetin derivative. This research highlights the therapeutic potential of citromycetin derivatives in inflammation and related biochemical pathways (Ha et al., 2020).

Safety And Hazards

The safety data sheet for Citromycetin is available, but specific safety and hazard information is not provided in the search results .

properties

IUPAC Name

8,9-dihydroxy-2-methyl-4-oxo-5H-pyrano[3,2-c]chromene-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O7/c1-5-2-7(15)6-4-20-9-3-8(16)12(17)11(14(18)19)10(9)13(6)21-5/h2-3,16-17H,4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEPGKZPVDAVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=C(C=C(C(=C3C(=O)O)O)O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197283
Record name Citromycetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citromycetin

CAS RN

478-60-4
Record name Citromycetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Citromycetin
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Record name Citromycetin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53584
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Record name Citromycetin
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Record name CITROMYCETIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
479
Citations
Y Tian, X Lin, J Liu, K Kaliyaperumal, W Ai… - Natural Product …, 2015 - Taylor & Francis
A new citromycetin analogue, ascomycotin A (1), together with eight known compounds, wortmannilactone E (2), orcinol (3), orsellinic acid (4), isosclerone (5), (3R,4S)-( − )-4-…
Number of citations: 34 www.tandfonline.com
A Robertson, WB Whalley - Journal of the Chemical Society (Resumed …, 1949 - pubs.rsc.org
The degradation of 0-dimethylcitromycin, shown to have a reactive methylene group and to retain the essential citromycetin structure, has been studied. Hydrolytic fission of this ether …
Number of citations: 7 pubs.rsc.org
C Yuan, HY Wang, CS Wu, Y Jiao, M Li, YY Wang… - Phytochemistry …, 2013 - Elsevier
A new austdiol analog myxodiol A (1), three novel fulvic acid derivatives myxotrichin A–C (2–4), and a new citromycetin analog myxotrichin D (5), were isolated from an endolichenic …
Number of citations: 36 www.sciencedirect.com
RJ Capon, M Stewart, R Ratnayake… - Journal of Natural …, 2007 - ACS Publications
… at 325 nm) showing the major citromycetin metabolites (1 and 3) together with an expanded region revealing “new” citromycetin co-metabolites as determined by UV–vis comparisons. …
Number of citations: 151 pubs.acs.org
AJ Birch, P Fitton, E Pride, AJ Ryan, H Smith… - Journal of the …, 1958 - pubs.rsc.org
… (i) The labelled citromycetin was decarboxylated and the carbon dioxide converted into barium carbonate (Found : rma, 985). (ii) The crude citromycetin was converted into di-O-…
Number of citations: 44 pubs.rsc.org
AC Hetherington, H Raistrick - … Transactions of the …, 1931 - royalsocietypublishing.org
… on citromycetin was a salt of phenylhydrazine with citromycetin which immediately decomposed with excess of either alkali or acid. In order to avoid the acidity of citromycetin itself …
Number of citations: 14 royalsocietypublishing.org
FM Dean, RA Eade, RA Moubasher, A Robertson - Nature, 1957 - nature.com
FULVIC acid, C 14 H 12 O 8 , is a yellow acidic metabolite produced by several fungi including Carpenteles brefeldianum Dodge (Shear) and was first isolated and characterized by …
Number of citations: 22 www.nature.com
JF Grove, PW Brian - Nature, 1951 - nature.com
A WEAKLY antibacterial metabolic product of the moulds Penicillium frequentans Westling and P. vesiculosum Bainier has recently been described 1 and named frequentic acid. It was …
Number of citations: 7 www.nature.com
GE Evans, J Staunton - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
… in the resulting citromycetin is shown in Scheme 3. The citromycetin was converted into its … distribution of the isotope over seven sites of citromycetin (1). The degree of differential …
Number of citations: 5 pubs.rsc.org
AK Demetriadou, ED Laue, FJ Leeper… - Journal of the Chemical …, 1988 - pubs.rsc.org
… citromycetin detected in the crude extracts by our procedure, and therefore that ring A of citromycetin … In a recent supposedly biomimetic synthesis of the citromycetin system the opposite …
Number of citations: 4 pubs.rsc.org

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